molecular formula C7H14NOP B14783219 4-Dimethylphosphoryl-1,2,3,6-tetrahydropyridine

4-Dimethylphosphoryl-1,2,3,6-tetrahydropyridine

Cat. No.: B14783219
M. Wt: 159.17 g/mol
InChI Key: GIWKSRPGJFXSPO-UHFFFAOYSA-N
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Description

4-Dimethylphosphoryl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylphosphoryl-1,2,3,6-tetrahydropyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylphosphoryl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various tetrahydropyridine derivatives .

Scientific Research Applications

4-Dimethylphosphoryl-1,2,3,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Dimethylphosphoryl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. In the context of neuropharmacology, the compound is metabolized to form active metabolites that can cross the blood-brain barrier. These metabolites interact with dopaminergic neurons, leading to neuroprotective or neurotoxic effects depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Dimethylphosphoryl-1,2,3,6-tetrahydropyridine is unique due to its dimethylphosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying specific biochemical pathways and developing new therapeutic agents .

Properties

Molecular Formula

C7H14NOP

Molecular Weight

159.17 g/mol

IUPAC Name

4-dimethylphosphoryl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C7H14NOP/c1-10(2,9)7-3-5-8-6-4-7/h3,8H,4-6H2,1-2H3

InChI Key

GIWKSRPGJFXSPO-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CCNCC1

Origin of Product

United States

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